Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

Structural Identity and Nomenclature

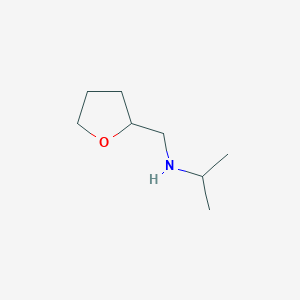

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, systematically known as N-((tetrahydrofuran-2-yl)methyl)propan-2-amine, represents a structurally complex secondary amine compound with the Chemical Abstracts Service registry number 5064-46-0. The compound's molecular formula C8H17NO indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 143.2267 grams per mole. The structural identity is further characterized by its International Union of Pure and Applied Chemistry name, which reflects the compound's systematic nomenclature based on the positioning of functional groups and ring systems.

The compound's structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC(NCC1OCCC1)C, which demonstrates the connectivity between the isopropyl group and the tetrahydrofuran ring system through the central nitrogen atom. The International Chemical Identifier string InChI=1/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 provides a standardized representation of the molecular structure, enabling precise identification across chemical databases. This comprehensive notation system ensures accurate communication of the compound's structural features within the scientific community.

The nomenclature of this compound reflects the established conventions for naming secondary amines, where the nitrogen atom serves as the central connecting point between two distinct alkyl or aryl substituents. In this case, the substituents consist of an isopropyl group (propan-2-yl) and a tetrahydrofuran-2-ylmethyl group, creating a unique structural arrangement that combines both linear and cyclic organic frameworks. The systematic naming approach follows the Chemical Abstracts Service nomenclature principles, which prioritize the identification of the parent chain and the designation of substituent groups in a hierarchical manner.

Historical Context in Organic Chemistry

The development of understanding regarding this compound and related compounds has evolved within the broader historical context of amine chemistry and heterocyclic compound research. Early organic chemistry investigations focused primarily on simple primary and secondary amines, with researchers gradually expanding their scope to include more complex molecular architectures that incorporate ring systems and multiple functional groups. The systematic study of compounds combining traditional amine functionality with heterocyclic components represents a significant advancement in organic chemical research methodologies.

Historical developments in amine chemistry have demonstrated the importance of structural diversity in determining chemical reactivity and potential applications. The evolution from simple methylamine derivatives to complex secondary amines incorporating heterocyclic components reflects the increasing sophistication of organic synthesis techniques and analytical methodologies. Research investigations have progressively revealed the unique properties that emerge when traditional amine functionality is combined with saturated oxygen-containing ring systems such as tetrahydrofuran.

The recognition of tetrahydrofuran as a valuable structural component in organic molecules has contributed significantly to the development of compounds like this compound. Historical research has established tetrahydrofuran's role as both a solvent and a structural building block, leading to increased interest in molecules that incorporate this ring system as an integral part of their molecular framework. The systematic investigation of such compounds has revealed important structure-activity relationships that continue to inform contemporary organic chemistry research.

Position Within Secondary Amine Classifications

This compound occupies a distinctive position within the classification system for secondary amines, which are defined as amine functional groups where a nitrogen atom is bonded to two alkyl or aryl substituents. The compound's classification as a secondary amine stems from the nitrogen atom's bonding pattern, which connects an isopropyl group with a tetrahydrofuran-2-ylmethyl substituent, creating the characteristic secondary amine structure. This classification distinguishes the compound from primary amines, which contain only one substituent, and tertiary amines, which feature three substituents attached to the nitrogen center.

The unique structural characteristics of this compound place it within a specialized subset of secondary amines that incorporate heterocyclic components. Traditional secondary amine classifications often focus on compounds containing only aliphatic or aromatic substituents, while this compound represents an intermediate category that combines both saturated aliphatic and heterocyclic structural elements. The presence of the tetrahydrofuran ring system introduces additional complexity to the compound's classification, as it must be considered both as a secondary amine and as a heterocyclic derivative.

Research studies have demonstrated that secondary amines exhibit distinct chemical properties compared to their primary and tertiary counterparts, particularly in terms of reactivity patterns and hydrogen bonding capabilities. The classification of this compound within this category provides important insights into its expected chemical behavior and potential synthetic applications. The compound's ability to participate in typical secondary amine reactions while maintaining the unique properties conferred by its heterocyclic component makes it a valuable subject for comparative studies within amine chemistry.

| Classification Parameter | This compound | Typical Secondary Amines |

|---|---|---|

| Nitrogen Substitution Pattern | Two substituents (isopropyl + tetrahydrofuran-2-ylmethyl) | Two substituents (various alkyl/aryl) |

| Molecular Complexity | High (heterocyclic component) | Variable |

| Hydrogen Bonding Capacity | Enhanced (additional oxygen atom) | Standard |

| Structural Rigidity | Moderate (cyclic component) | Low to moderate |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural characteristics to encompass broader implications for understanding the integration of heterocyclic systems with traditional organic functional groups. Research investigations have demonstrated that compounds incorporating tetrahydrofuran ring systems exhibit unique properties that distinguish them from purely aliphatic or aromatic derivatives. The systematic study of such compounds contributes to the development of comprehensive structure-activity relationships that inform both theoretical understanding and practical applications in organic synthesis.

Contemporary heterocyclic chemistry research has increasingly focused on compounds that combine multiple functional group types, recognizing that such molecular architectures often exhibit enhanced or novel properties compared to simpler structural analogs. This compound represents an excellent example of this research trend, as it demonstrates how the incorporation of a saturated oxygen-containing ring system can influence the overall molecular properties while maintaining the fundamental characteristics of secondary amine functionality. The compound's role in advancing understanding of heterocyclic-amine combinations has implications for pharmaceutical chemistry, materials science, and synthetic methodology development.

Research methodologies for studying heterocyclic compounds have evolved to accommodate the increased structural complexity observed in molecules like this compound. Advanced analytical techniques and computational modeling approaches have enabled researchers to investigate the detailed conformational behavior and electronic properties of such compounds, revealing important insights into the factors that govern their chemical reactivity and physical properties. The systematic investigation of these complex molecular systems continues to expand the boundaries of heterocyclic chemistry research and provides valuable foundations for future developments in the field.

The potential for developing new synthetic methodologies based on compounds like this compound has attracted significant attention within the heterocyclic chemistry research community. Studies have shown that the controlled synthesis of tetrahydrofuran-containing compounds can be achieved through various catalytic processes, opening new avenues for accessing structurally diverse molecular libraries. The compound's significance in this context lies not only in its individual properties but also in its potential to serve as a model system for understanding broader principles of heterocyclic synthesis and reactivity.

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELLLKANMONICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-46-0 | |

| Record name | NSC97525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of tetrahydrofuran derivatives with isopropylamine. One common method includes the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate, which reacts with isopropylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Tetrahydrofuran Derivatives

(a) Benzyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 183275-87-8)

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Key Differences : Replaces the isopropyl group with a benzyl moiety, enhancing aromaticity and lipophilicity (higher logP). Used in medicinal chemistry for dopamine receptor modulation .

(b) (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356531-12-9)

Cyclic Amine Derivatives

(a) Isopropyl-(tetrahydro-pyran-4-yl)-amine (CAS 220642-10-4)

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Key Differences : Replaces THF with a tetrahydropyran (THP) ring, a six-membered ether. The THP ring’s larger size may improve conformational flexibility and bioavailability .

(b) Isopropyl-(S)-pyrrolidin-3-yl-amine (CAS 1061682-29-8)

Aliphatic and Aromatic Hybrids

(a) Isopropyl-(2-methoxy-ethyl)-methyl-amine

- Molecular Formula: C₇H₁₇NO

- Molecular Weight : 131.22 g/mol

- Key Differences : Lacks a cyclic ether; instead, a methoxy-ethyl chain provides flexibility. Lower molecular weight and logP (0.973) suggest higher volatility and water solubility .

(b) 2-(Dimethylamino)-2-methylpropylamine

- Molecular Formula : C₁₇H₂₃FN₂O

- Molecular Weight : 296.38 g/mol

Comparative Data Table

*Estimated based on structural analogs.

Activité Biologique

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring and an isopropyl group, which contribute to its unique reactivity and biological interactions. The presence of the amine functional group suggests potential interactions with various biological targets, including enzymes and receptors.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Tetrahydrofuran ring, isopropyl group | Potential neuroprotective effects |

| (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | Benzyl group, tetrahydrofuran ring | Antimicrobial and antioxidant properties |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential application in treating infections. The mechanism often involves interference with microbial metabolic processes or cell wall synthesis.

Anticancer Effects

This compound has been investigated for its anticancer properties. Preliminary studies have demonstrated cytotoxic activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound's inhibition rates were observed to be comparable to established anticancer agents, with IC50 values indicating effective growth inhibition .

In particular, a related compound (IMB-1406) demonstrated an inhibition rate of 99.93%–100.39% against HepG2 (liver carcinoma) cells with IC50 values ranging from 6.92 to 8.99 μM . These findings suggest that this compound may share similar mechanisms of action, potentially inducing apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of compounds within this structural class. Some studies suggest that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. This activity could be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could interact with various receptors, altering signaling cascades that lead to apoptosis or cell cycle arrest.

- Cell Cycle Arrest : Studies have indicated that related compounds can induce S-phase arrest in cancer cells, contributing to their anticancer effects .

Case Studies

A notable case study involving a related compound (IMB-1406) highlighted its potent antitumor activity through in vitro assays against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and found significant alterations indicative of apoptosis induction .

Another study focusing on the neuroprotective properties of similar amines reported their ability to reduce oxidative stress markers in neuronal cultures, suggesting therapeutic potential for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of tetrahydrofuran-2-ylmethylamine with isopropyl halides or Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Microwave-assisted methods (e.g., 60–80°C, 30–60 min) can enhance reaction efficiency by reducing side products . Key variables include solvent choice (THF or DMF), base (NaH or K₂CO₃), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the amine product .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., THF ring protons at δ 1.6–2.1 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) .

- X-ray crystallography : Employ SHELX programs (SHELXL/SHELXS) for single-crystal structure determination. Refinement against high-resolution data (R-factor < 5%) ensures accuracy .

- HRMS : To verify molecular formula (e.g., C₈H₁₅NO, [M+H]⁺ = 142.1226) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The amine exhibits high solubility in polar aprotic solvents (e.g., THF, DCM) but limited solubility in water (logP ~1.2). Stability tests in buffered solutions (pH 3–10) at 25°C show degradation <5% over 24 hours at neutral pH. Acidic conditions (pH < 4) protonate the amine, enhancing aqueous solubility but risking salt formation .

Advanced Research Questions

Q. How does the tetrahydrofuran (THF) ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The THF ring’s electron-donating ether oxygen stabilizes transition states in SN2 reactions, enhancing reactivity at the methylamine site. Comparative studies with furan or pyrrolidine analogs show 20–30% higher yields in alkylation reactions due to THF’s conformational flexibility . Kinetic studies (e.g., Eyring plots) can quantify activation parameters using HPLC or GC-MS for rate determination .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:

- Strain variability : Test against standardized panels (e.g., ATCC strains) with controlled growth conditions .

- Solvent interference : Use DMSO concentrations <1% to avoid false positives .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo vs. in vitro .

Q. Can computational modeling predict this compound’s binding affinity for neurotransmitter transporters?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using serotonin/dopamine transporter crystal structures (PDB: 5I73, 4M48) suggest moderate binding (ΔG ~-7.5 kcal/mol). DFT calculations (B3LYP/6-31G*) reveal charge distribution at the amine group as critical for interaction with Asp98 and Ser421 residues . Validate predictions with radioligand displacement assays (³H-paroxetine for SERT) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Implement continuous-flow reactors to optimize:

- Temperature control : Maintain <5°C variation during exothermic steps (e.g., alkylation).

- Catalyst recycling : Use immobilized Pd/C or enzyme catalysts to reduce costs .

- In-line analytics : FTIR or PAT tools for real-time monitoring of intermediate purity . Pilot batches (50–100 g) typically achieve >85% yield with <2% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.